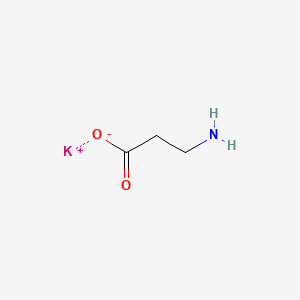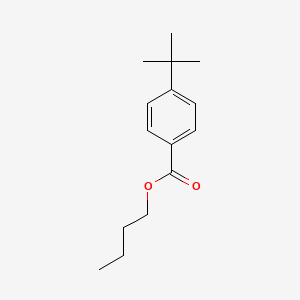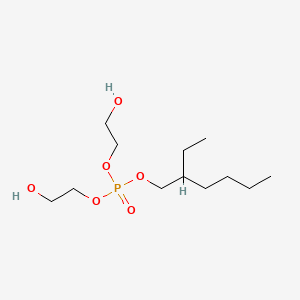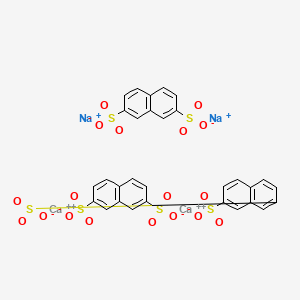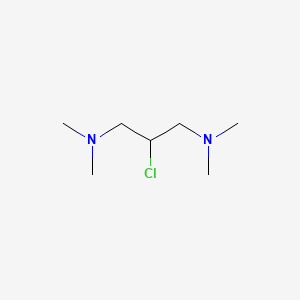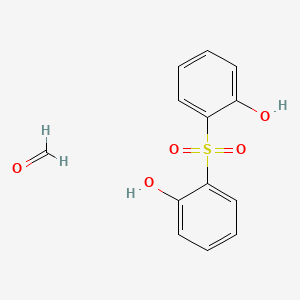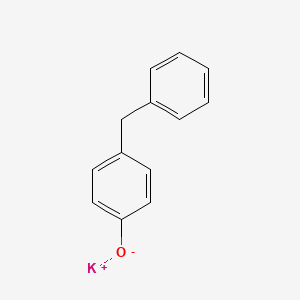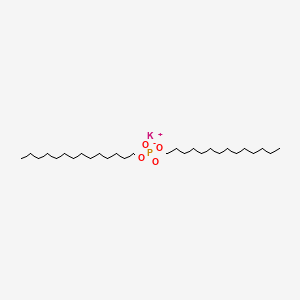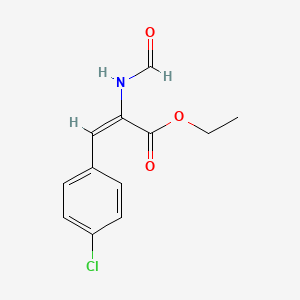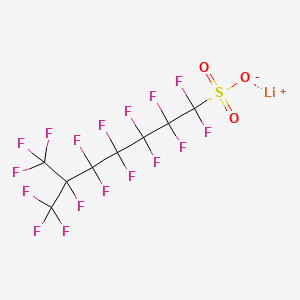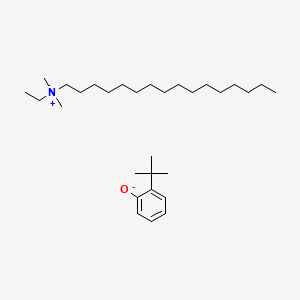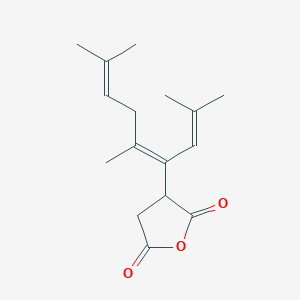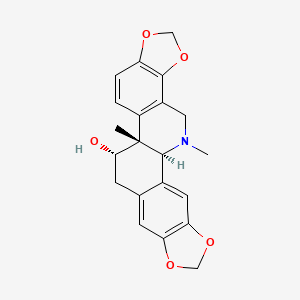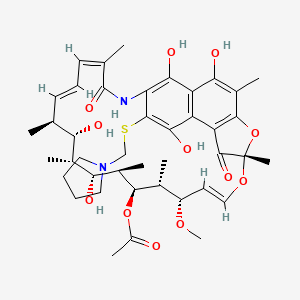
Rifamycin, 3-((1-pyrrolidinylmethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is a derivative of the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial properties, particularly against Gram-positive and some Gram-negative bacteria. They are widely used in the treatment of tuberculosis, leprosy, and other bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rifamycin, 3-((1-pyrrolidinylmethyl)thio)- typically involves the modification of rifamycin SV. The process includes the reaction of rifamycin SV with 1-pyrrolidinylmethyl thiol under specific conditions to introduce the thioether group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran, with the presence of a base to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of rifamycin derivatives often employs continuous flow synthesis to enhance efficiency and yield. This method involves the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced costs. For example, the continuous flow synthesis of rifampicin, a related compound, has been shown to achieve a 67% overall yield .
Análisis De Reacciones Químicas
Types of Reactions: Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thioether position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a model compound to study thioether chemistry and nucleophilic substitution reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its efficacy in treating tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control
Mecanismo De Acción
The antibacterial activity of rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is primarily due to its inhibition of bacterial RNA polymerase. By binding to the beta subunit of the enzyme, it prevents the transcription of bacterial DNA into RNA, thereby inhibiting protein synthesis and leading to bacterial cell death .
Comparación Con Compuestos Similares
Rifampicin: Another rifamycin derivative used to treat tuberculosis.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy
Uniqueness: Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is unique due to the presence of the thioether group, which can influence its pharmacokinetic properties and potentially enhance its antibacterial activity compared to other rifamycin derivatives .
Propiedades
Número CAS |
13724-92-0 |
|---|---|
Fórmula molecular |
C42H56N2O12S |
Peso molecular |
813.0 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-(pyrrolidin-1-ylmethylsulfanyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H56N2O12S/c1-20-13-12-14-21(2)41(52)43-31-35(49)29-28(36(50)39(31)57-19-44-16-10-11-17-44)30-38(25(6)34(29)48)56-42(8,40(30)51)54-18-15-27(53-9)22(3)37(55-26(7)45)24(5)33(47)23(4)32(20)46/h12-15,18,20,22-24,27,32-33,37,46-50H,10-11,16-17,19H2,1-9H3,(H,43,52)/b13-12+,18-15+,21-14-/t20-,22+,23+,24+,27-,32-,33+,37+,42-/m0/s1 |
Clave InChI |
BLDRBWAFMLTIOA-WHPTZXDASA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCN5CCCC5)O)O)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCN5CCCC5)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


